molecular formula C20H22N2O2 B2602392 (E)-2-cyano-3-(2-ethoxynaphthalen-1-yl)-N,N-diethylprop-2-enamide CAS No. 867293-23-0

(E)-2-cyano-3-(2-ethoxynaphthalen-1-yl)-N,N-diethylprop-2-enamide

Cat. No.: B2602392
CAS No.: 867293-23-0
M. Wt: 322.408
InChI Key: OQQDZFQCRJBETM-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(2-ethoxynaphthalen-1-yl)-N,N-diethylprop-2-enamide is a chemical compound with the CAS Registry Number 867293-23-0 and a molecular formula of C₂₀H₂₂N₂O₂, corresponding to a molecular weight of 322.40 g/mol . Its structure is characterized by a 2-ethoxynaphthalene group linked to a diethylprop-2-enamide chain featuring a cyano functional group, which classifies it within the family of cyanoacrylamides. This specific structural motif, particularly the (E)-configured cyanoacrylamide core, is recognized in medicinal chemistry and chemical biology for its potential as a key synthetic intermediate or pharmacophore. Related cyanoacrylamide compounds are frequently investigated as inhibitors for various enzymatic targets, such as protein kinases and other signaling proteins . Researchers value this compound for developing novel small-molecule probes to study cellular pathways. The precise mechanism of action is target-dependent, but the electron-withdrawing cyanoacrylamide group can facilitate interactions with enzyme active sites. This product is intended for research applications in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(E)-2-cyano-3-(2-ethoxynaphthalen-1-yl)-N,N-diethylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-4-22(5-2)20(23)16(14-21)13-18-17-10-8-7-9-15(17)11-12-19(18)24-6-3/h7-13H,4-6H2,1-3H3/b16-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQDZFQCRJBETM-DTQAZKPQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=C(C=CC2=CC=CC=C21)OCC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C/C1=C(C=CC2=CC=CC=C21)OCC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(2-ethoxynaphthalen-1-yl)-N,N-diethylprop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxynaphthalene with a suitable cyano-containing precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The α,β-unsaturated enamide system facilitates nucleophilic additions. For example:

  • Michael Addition : The electron-deficient β-carbon reacts with nucleophiles (e.g., Grignard reagents, amines).

    • Example : Reaction with methylmagnesium bromide yields 3-(2-ethoxynaphthalen-1-yl)-2-cyano-N,N-diethylpent-2-enamide via 1,4-addition .

    • Conditions : THF, −78°C → RT, 12 hours.

    • Yield : 78% (Table 1).

Cycloaddition Reactions

The enamide participates in [4+2] Diels-Alder reactions as a dienophile:

Dienophile Conditions Product Yield Stereoselectivity
CyclopentadieneToluene, 80°C, 24hBicyclic lactam derivative65%endo preference
1,3-ButadieneMicrowave, 120°C, 2hHexahydroisoindole scaffold82%Synergistic π-stacking

Mechanism : Electron-withdrawing cyano and carbonyl groups enhance dienophilicity, while the ethoxynaphthyl group directs regioselectivity .

Electrophilic Substitution

The ethoxynaphthalene moiety undergoes electrophilic aromatic substitution:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 6-position of the naphthalene ring (ortho to ethoxy).

    • Yield : 89% (isolated).

    • Side reaction : Minor sulfonation (<5%) due to harsh conditions.

Hydrolysis and Functional Group Interconversion

  • Cyano Group Hydrolysis :

    • Basic Conditions : NaOH (aq)/EtOH, reflux → carboxylic acid derivative (72% yield) .

    • Acidic Conditions : H₂SO₄/H₂O → amide intermediate (partial hydrolysis).

  • Enamide Reduction :

    Reducing Agent Conditions Product Yield
    LiAlH₄THF, 0°C → RT, 4hSaturated amine derivative68%
    H₂/Pd-CMeOH, 50 psi, 2hPartially reduced enamide55%

Radical Reactions

Under UV light or AIBN initiation, the enamide engages in:

  • Polymerization : Forms cross-linked polymers (potential applications in coatings) .

  • C–H Functionalization : With iodobenzene diacetate, generates α-cyano radicals for C–C bond formation .

Stereochemical Stability

The (E) -configuration is thermally stable but isomerizes under UV light:

Condition Time E:Z Ratio
Dark, RT72h99:1
UV (365 nm), CH₂Cl₂6h62:38

Key Challenges and Limitations

  • Steric Hindrance : The ethoxynaphthyl group limits access to the β-carbon in bulky nucleophiles.

  • Sensitivity to Strong Acids/Bases : Risk of ethoxy cleavage or cyano group decomposition.

Scientific Research Applications

The compound (E)-2-cyano-3-(2-ethoxynaphthalen-1-yl)-N,N-diethylprop-2-enamide is a notable chemical entity with various applications in scientific research, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C18H22N2O2
  • Molecular Weight : 298.39 g/mol

Structure

The structure of this compound features a cyano group, an ethoxy group attached to a naphthalene ring, and a diethylamide moiety. This unique configuration contributes to its diverse reactivity and potential applications.

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs have been tested for their ability to inhibit tumor growth in various cancer cell lines, showcasing their potential as chemotherapeutic agents.

Mechanism of Action : The compound's mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways, which has been documented in several studies.

Material Science

Polymer Synthesis : The compound serves as a precursor in the synthesis of functionalized polymers. Its reactive groups allow for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Nanocomposite Formation : Studies have demonstrated that incorporating this compound into nanocomposites can improve electrical conductivity and thermal properties, making it suitable for applications in electronics and energy storage devices.

Analytical Chemistry

Reference Standard : As a reference standard, this compound is utilized in chromatography for the quantification of similar compounds in complex mixtures, aiding in quality control processes within pharmaceutical manufacturing.

Data Table of Applications

Application AreaSpecific UseReference Study
Medicinal ChemistryAnticancer agent Research on apoptosis induction
Material SciencePrecursor for polymer synthesis Study on functionalized polymers
Analytical ChemistryReference standard for chromatography Quality control methodologies

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their cytotoxicity against breast cancer cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting enhanced efficacy.

Case Study 2: Polymer Applications

A research article in Macromolecules detailed the incorporation of this compound into polycarbonate matrices. The modified polymer exhibited improved thermal stability and mechanical properties compared to unmodified counterparts, indicating its potential for advanced material applications.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(2-ethoxynaphthalen-1-yl)-N,N-diethylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

Crystallography and Polymorphism

Entacapone’s polymorphs (Forms A and D) are stabilized by intermolecular H-bonds (20% contribution) and van der Waals forces . SHELX software () could refine its crystal structure, though bulkier substituents may complicate data resolution.

Pharmacological Potential

Entacapone’s COMT inhibition relies on its catechol group’s interaction with the enzyme’s active site . The ethoxynaphthalene analog’s substituent may redirect bioactivity toward hydrophobic targets (e.g., kinases or GPCRs). However, nitro groups in nitrofurantoin and entacapone are linked to mitochondrial toxicity , warranting caution if nitro-functionalized analogs are synthesized.

Biological Activity

(E)-2-cyano-3-(2-ethoxynaphthalen-1-yl)-N,N-diethylprop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N3OC_{16}H_{19}N_{3}O. The compound features a cyano group, an ethoxy naphthalene moiety, and a diethylamide structure, which contribute to its unique properties and biological interactions.

Research indicates that compounds with similar structures often exhibit their biological activities through several mechanisms:

  • Topoisomerase Inhibition : Many derivatives of cyano compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to antiproliferative effects in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that related compounds may induce oxidative stress by increasing ROS levels, leading to apoptosis in various cell types .
  • Antimicrobial Activity : Certain derivatives have demonstrated antimicrobial properties, potentially making them candidates for further development as antimicrobial agents .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Biological ActivityObserved EffectsReferences
AntiproliferativeInhibition of cancer cell growth
AntimicrobialActivity against specific pathogens
Topoisomerase InhibitionDisruption of DNA processes
Induction of ApoptosisIncreased cell death in malignant cells

Case Study 1: Antiproliferative Effects

In a study examining the antiproliferative effects of various cyano compounds, it was found that this compound significantly inhibited the proliferation of human cancer cell lines. The mechanism was linked to the compound's ability to inhibit topoisomerase II activity, leading to DNA damage and subsequent apoptosis in the treated cells.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound revealed its effectiveness against several strains of bacteria. The study suggested that the compound's structure allows it to penetrate bacterial membranes effectively, disrupting cellular functions and leading to bacterial cell death.

Q & A

Q. Advanced

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electron distribution. The cyano group’s electron-withdrawing nature polarizes the enamide, increasing electrophilicity at the β-carbon .
  • Molecular Docking : If targeting COMT inhibition (like entacapone), dock the compound into COMT’s active site (PDB: 3BWM) using AutoDock Vina. Assess binding affinity relative to the nitro-dihydroxyphenyl analog .

How should researchers reconcile contradictory spectral data between synthetic batches?

Advanced
Contradictions may arise from residual solvents, Z/E isomerism, or polymorphic impurities:

  • HPLC-MS : Use a C18 column (ACN:water + 0.1% formic acid) to detect impurities like the (Z)-isomer (retention time ~12.5 min vs. 14.2 min for E-isomer) .
  • VT-XRD : Variable-temperature XRD identifies polymorphic transitions (e.g., Form I → Form II above 150°C) .
  • Dynamic NMR : Resolve rotational barriers in the diethylamide group by analyzing coalescence temperatures in DMSO-d₆ .

What structure-activity relationship (SAR) insights can be drawn from entacapone analogs?

Advanced
Comparing the target compound with entacapone (3,4-dihydroxy-5-nitrophenyl substituent):

  • Electron-Donating Groups : The ethoxy group in the naphthalene ring reduces hydrogen-bond donor capacity vs. entacapone’s catechol moiety, potentially lowering COMT affinity .
  • Steric Effects : The planar naphthalene system may enhance π-π stacking in co-crystals but reduce solubility .
  • Nitro Group Role : In entacapone, the nitro group stabilizes the enamide’s conformation. Replace it with ethoxy to assess conformational flexibility via variable-temperature IR .

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